15(S)-Hpepe

説明

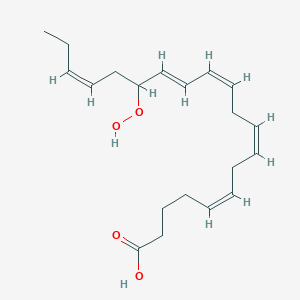

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMFSFWYWZLDKP-DBVSHIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348024 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125992-60-1 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 15(S)-HpEPE in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroperoxyeicosapentaenoic acid, or 15(S)-HpEPE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] As a primary product of the 15-lipoxygenase (15-LOX) pathway, this compound stands at a critical juncture in the complex network of inflammatory signaling. It is an unstable intermediate that is rapidly converted into a variety of other signaling molecules, each with distinct effects on the inflammatory cascade. This guide provides an in-depth examination of the biosynthesis, metabolism, and multifaceted roles of this compound in inflammation, presenting key quantitative data, experimental methodologies, and signaling pathways to support further research and drug development.

Core Concepts

Biosynthesis of this compound

The synthesis of this compound is initiated by the enzymatic action of 15-lipoxygenase on EPA.[1] This enzyme introduces a hydroperoxy group at the 15th carbon position of the fatty acid backbone. In humans, two main isoforms of 15-LOX, 15-LOX-1 and 15-LOX-2, can catalyze this reaction.[3] While both can produce this compound, they have different tissue distributions and substrate specificities.[4] For instance, 15-LOX-1 is highly expressed in eosinophils and epithelial cells, whereas 15-LOX-2 is found in other tissues and can also act on esterified fatty acids within cell membranes.[3][5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 15-Lipoxygenase in the Production of 15(S)-HpEPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic role of 15-lipoxygenase (15-LOX) in the biosynthesis of 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) from eicosapentaenoic acid (EPA). It covers the core biochemical pathways, detailed experimental protocols for analysis, quantitative data on enzyme kinetics, and the downstream signaling implications of this compound and its metabolites.

Introduction to 15-Lipoxygenase and its Substrate, Eicosapentaenoic Acid

15-Lipoxygenase (15-LOX) is a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure.[1] One of the key substrates for 15-LOX is eicosapentaenoic acid (EPA; 20:5, n-3), an omega-3 fatty acid. The action of 15-LOX on EPA is a critical step in the biosynthesis of a range of bioactive lipid mediators.[1]

There are two primary isoforms of 15-LOX in humans: 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B).[2][3] While both can utilize arachidonic acid (AA) as a substrate, their activity with EPA is of significant interest due to the anti-inflammatory and pro-resolving properties of the resulting metabolites.[2] 15-LOX-1 can metabolize various PUFAs, including linoleic acid and arachidonic acid, leading to the production of mediators involved in both the promotion and resolution of inflammation.[2] In contrast, 15-LOX-2 exhibits a more restricted substrate preference. The metabolism of EPA by 15-LOX initiates a cascade that produces specialized pro-resolving mediators (SPMs), such as resolvins of the E-series.[2]

The Biochemical Pathway: From EPA to this compound

The conversion of EPA to this compound by 15-LOX is a regio- and stereospecific reaction. The enzyme abstracts a hydrogen atom from the C-13 position of EPA, which is followed by the insertion of molecular oxygen at the C-15 position. This results in the formation of the hydroperoxy derivative, 15(S)-hydroperoxyeicosapentaenoic acid (this compound).

This initial product, this compound, is a labile intermediate that is rapidly converted to the more stable hydroxy derivative, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), by cellular peroxidases.[3] this compound and 15(S)-HEPE serve as precursors for a variety of other bioactive molecules.

Downstream Metabolism of this compound

This compound is a branching point for the synthesis of several important lipid mediators:

-

Resolvin E-series: Through the sequential action of other enzymes, such as 5-lipoxygenase (5-LOX), this compound can be converted into resolvins of the E-series (e.g., Resolvin E1 and E2), which are potent anti-inflammatory and pro-resolving molecules.[2]

-

14,15-Leukotriene A4 (14,15-LTA4): this compound can be further metabolized to the unstable epoxide 14,15-LTA4.[4]

-

8,15-diHETE Isomers: The hydrolysis of 14,15-LTA4 or direct enzymatic action on 15-HpETE can lead to the formation of various 8,15-dihydroxyeicosatetraenoic acid (8,15-diHETE) isomers.[4]

The following diagram illustrates the central role of 15-LOX in the conversion of EPA to this compound and its subsequent metabolism.

Quantitative Data on 15-LOX Activity

The enzymatic efficiency of 15-LOX isoforms with various substrates has been characterized. The following tables summarize key kinetic parameters and product distributions.

Table 1: Kinetic Parameters of Human 15-LOX Isoforms with Arachidonic Acid (AA)

| Enzyme | Substrate | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) | Reference |

| h15-LOX-1 | AA | 10 | 2.1 | [5] |

| h15-LOX-2 | AA | 0.96 | 0.19 | [5] |

Table 2: Product Profile of Human 15-LOX Isoforms with Arachidonic Acid (AA)

| Enzyme | Major Product(s) | Product Distribution | Reference |

| h15-LOX-1 | 15S-HpETE, 12S-HpETE | 84% 15S-HpETE, 16% 12S-HpETE | [5] |

| h15-LOX-2 | 15S-HpETE | 100% 15S-HpETE | [5] |

Table 3: Kinetic Parameters of 15-LOX with EPA and DHA

| Enzyme | Substrate | kcat/KM (s⁻¹μM⁻¹) | Major Product | Product Selectivity | Reference |

| h12-LOX | DHA | 14.0 ± 0.8 | 14S-HpDHA | 81% | [6] |

| h15-LOX-1 | DHA | 0.36 ± 0.08 | 14S-HpDHA | 46% | [6] |

Experimental Protocols

Accurate measurement of 15-LOX activity and its products is crucial for research and drug development. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for 15-Lipoxygenase Activity

This method is based on the detection of the conjugated diene system formed in the hydroperoxide product, which absorbs light at 234 nm.[7][8]

Materials:

-

0.2 M Borate buffer, pH 9.0

-

Substrate solution: Eicosapentaenoic acid (EPA) or other PUFA (e.g., linoleic acid at 250 µM in borate buffer)

-

Enzyme solution: Purified 15-LOX or cell lysate containing the enzyme, diluted in borate buffer (e.g., to a final concentration of 200 U/ml)

-

Inhibitor solution (if applicable), dissolved in DMSO

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

Procedure:

-

Equilibrate all solutions to room temperature.

-

Set the spectrophotometer to record absorbance at 234 nm.

-

Blank: To a quartz cuvette, add 12.5 µl of DMSO and 487.5 µl of borate buffer. Place this in the blank sample compartment.

-

Sample without inhibitor: In separate cuvettes, pipette 12.5 µl of DMSO and 487.5 µl of the enzyme solution.

-

Sample with inhibitor: In separate cuvettes, pipette 12.5 µl of the inhibitor solution in DMSO and 487.5 µl of the enzyme solution. Incubate for 5 minutes.

-

To initiate the reaction, rapidly add 500 µl of the substrate solution to each sample cuvette.

-

Immediately start recording the absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The activity is proportional to the rate of increase in absorbance at 234 nm.

The following diagram outlines the workflow for the spectrophotometric assay.

Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipid mediators.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Solvents: Acetonitrile, water, methanol, acetic acid (HPLC grade)

-

Internal standards (e.g., deuterated HETEs like 15(S)-HETE-d8)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation and Extraction:

-

To a biological sample (e.g., cell culture supernatant, plasma), add an internal standard (e.g., 15(S)-HETE-d8).

-

Perform lipid extraction using a suitable method, such as liquid-liquid extraction with hexane or solid-phase extraction.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the analytes using a gradient of mobile phases (e.g., a water/acetonitrile/acetic acid system).

-

-

MS/MS Detection:

-

Introduce the column effluent into the mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard. For example, a transition for 15(S)-HETE-d8 could be m/z 327 → 182.[9]

-

-

Quantification:

-

Construct a standard curve using known concentrations of authentic standards.

-

Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

The general workflow for LC-MS/MS analysis is depicted below.

Signaling Pathways and Biological Roles

The products of the 15-LOX pathway, originating from this compound, have diverse and sometimes opposing biological activities. They are implicated in the regulation of inflammation, angiogenesis, and cellular proliferation.

-

Pro- and Anti-inflammatory Effects: 15-LOX metabolites can have both pro- and anti-inflammatory properties.[1] For instance, 15(S)-HETE can exert anti-inflammatory effects by antagonizing the actions of leukotriene B4.[10] Conversely, other products of the 12/15-LOX pathway can be pro-inflammatory.[1] The balance between these opposing effects is critical in determining the overall inflammatory response.

-

Resolution of Inflammation: The downstream products of this compound, particularly the resolvins, are key players in the active resolution of inflammation.[2] They function to inhibit neutrophil infiltration, stimulate macrophage-mediated clearance of apoptotic cells, and restore tissue homeostasis.

-

Angiogenesis: The hydroxy and hydroperoxy products of the 15-LOX pathway exhibit divergent effects on angiogenesis. 15(S)-HETE has been shown to be pro-angiogenic, while this compound is anti-angiogenic.[11] This highlights the importance of the metabolic fate of this compound in regulating vascular growth.

The following diagram illustrates the dual role of 15-LOX metabolites in inflammation.

Conclusion

15-Lipoxygenase plays a pivotal role in the metabolism of eicosapentaenoic acid, initiating a cascade that leads to the formation of the key intermediate this compound. The subsequent enzymatic transformations of this compound give rise to a diverse array of bioactive lipid mediators with significant implications for inflammation, angiogenesis, and other physiological processes. A thorough understanding of the biochemical pathways, coupled with robust analytical methodologies, is essential for researchers and drug development professionals seeking to modulate the activity of this important enzyme and its downstream signaling pathways for therapeutic benefit.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipoxygenase activity determination [protocols.io]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

15(S)-HpEPE in the context of lipid mediator biology

An In-depth Examination of 15(S)-Hydroperoxyeicosapentaenoic Acid in Lipid Mediator Biology

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 15(S)-Hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), a pivotal but transient intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). This document details its formation, metabolism, and biological functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction to this compound

This compound is a hydroperoxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It serves as a critical precursor to a variety of bioactive lipid mediators, including the E-series resolvins, which play a central role in the resolution of inflammation.[1] Due to its inherent instability, this compound is rapidly converted to its more stable hydroxyl form, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), or further metabolized to other potent signaling molecules.[2] Understanding the biology of this compound is crucial for developing novel therapeutic strategies targeting inflammatory and related diseases.

Biosynthesis and Metabolism of this compound

The generation of this compound is primarily initiated by the action of lipoxygenase (LOX) enzymes on EPA.

-

Biosynthesis: 15-lipoxygenase (15-LOX) is the key enzyme responsible for the stereospecific insertion of molecular oxygen into EPA at the carbon-15 position, forming this compound.[3] This process is a critical step in the enzymatic cascade leading to the production of anti-inflammatory mediators.

-

Metabolism: this compound is a short-lived intermediate with several metabolic fates:

-

Reduction to 15(S)-HEPE: Glutathione peroxidases rapidly reduce the hydroperoxide group of this compound to a hydroxyl group, forming the more stable 15(S)-HEPE.[4]

-

Conversion to E-series Resolvins: this compound is a precursor for the biosynthesis of E-series resolvins, such as Resolvin E3 (RvE3).[1]

-

Formation of other mediators: It can be further metabolized by other enzymes to generate a diverse array of lipid mediators.

-

Figure 1: Biosynthesis and metabolism of this compound.

Biological Functions and Signaling Pathways

While research on the direct signaling of the unstable this compound is limited, its biological effects are often studied through its more stable metabolite, 15(S)-HEPE, and its downstream products.

-

Anti-inflammatory and Pro-resolving Effects: this compound is a precursor to lipid mediators that actively promote the resolution of inflammation. The administration of 1-(15-HEPE)-lysoPC, a precursor for 15-HEPE, has been shown to inhibit the formation of pro-inflammatory leukotrienes and cytokines.[2][5][6] It also reduces leukocyte infiltration and plasma leakage in models of peritonitis.[2][5]

-

Anti-angiogenic Properties: In contrast to its downstream metabolite 15(S)-HETE which is pro-angiogenic, 15(S)-HpETE has demonstrated anti-angiogenic effects. It has been shown to decrease vessel density and down-regulate the expression of key angiogenic factors such as VEGF and CD31.[7][8]

-

Induction of Apoptosis: this compound can induce apoptosis in certain cancer cell lines. For instance, it has been shown to inhibit the growth of chronic myeloid leukemia cells through a mechanism involving reactive oxygen species (ROS) and caspase activation.[7]

While a specific receptor for this compound has not been definitively identified, its downstream metabolite 15(S)-HETE is known to exert its effects through various signaling pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways.[9][10]

Figure 2: Signaling pathways influenced by this compound and its metabolite.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound and its derivatives.

| Compound | Biological Effect | Model System | Parameter | Value | Reference |

| 1-(15-HEPE)-lysoPC | Inhibition of plasma leakage | Zymosan A-induced peritonitis in mice | ED₅₀ (i.p.) | 28.6 µg/kg | [5] |

| 15(S)-HpETE | Inhibition of cell growth | K-562 chronic myeloid leukemia cells | IC₅₀ (3h) | 10 µM | [7] |

| 15(S)-HETE | Inhibition of cell growth | K-562 chronic myeloid leukemia cells | IC₅₀ (6h) | 40 µM | [7] |

| Compound | Effect on Angiogenesis | Model | Observation | Reference |

| 15(S)-HpETE | Anti-angiogenic | Chick chorio-allantoic membrane (CAM) | Decreased vessel density | [7][8] |

| 15(S)-HpETE | Anti-angiogenic | Human umbilical vein endothelial cells (HUVECs) | Down-regulated E-selectin (<35%), VEGF (<90%), CD31 (<50%) | [7][8] |

| 15(S)-HETE | Pro-angiogenic | Chick chorio-allantoic membrane (CAM) | Increased vessel density | [7][8] |

| 15(S)-HETE | Pro-angiogenic | Human umbilical vein endothelial cells (HUVECs) | Up-regulated CD31, E-selectin, and VEGF | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis and Purification of this compound

This protocol describes the generation of this compound from EPA using a 15-lipoxygenase enzyme preparation.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Soybean lipoxygenase (or other 15-LOX source)

-

Borate buffer (0.2 M, pH 9.0)

-

Ethanol

-

Solid-phase extraction (SPE) C18 columns

-

Methanol

-

Water

-

Hexane

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

Procedure:

-

Substrate Preparation: Dissolve EPA in ethanol to a stock concentration of 10 mg/mL.

-

Enzymatic Reaction: In a reaction vessel, combine borate buffer, the EPA stock solution (final concentration ~0.5 mM), and the 15-lipoxygenase enzyme solution. Incubate at room temperature with gentle stirring for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 volumes of cold ethanol.

-

Extraction: a. Acidify the reaction mixture to pH 3.5 with 1N HCl. b. Perform a liquid-liquid extraction with two volumes of hexane or ethyl acetate. c. Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE column by washing with methanol followed by water. b. Resuspend the dried extract in a small volume of methanol/water (1:1, v/v) and load onto the conditioned column. c. Wash the column with water to remove polar impurities. d. Elute the lipid fraction with methanol. e. Dry the eluate under nitrogen.

-

RP-HPLC Purification: a. Reconstitute the dried eluate in the mobile phase. b. Inject the sample onto a C18 RP-HPLC column. c. Use an isocratic mobile phase of methanol/water/acetic acid (e.g., 85:15:0.01, v/v/v). d. Monitor the elution at 236 nm, the characteristic absorbance maximum for the conjugated diene system of hydroperoxides. e. Collect the peak corresponding to this compound.

-

Quantification and Storage: Determine the concentration of the purified this compound using its molar extinction coefficient (ε = 23,000 M⁻¹cm⁻¹ at 236 nm). Store the purified lipid under an inert atmosphere at -80°C.

Figure 3: Workflow for enzymatic synthesis and purification of this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, cell supernatant)

-

Internal standard (e.g., d8-15(S)-HETE, as a stable isotope-labeled analog for the reduced form)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) C18 columns

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation: a. To 1 mL of sample, add an appropriate amount of the internal standard. b. Add 2 volumes of cold methanol to precipitate proteins. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. d. Collect the supernatant.

-

Solid-Phase Extraction (SPE): a. Condition a C18 SPE column with methanol followed by water. b. Load the supernatant onto the conditioned column. c. Wash the column with water to remove salts and polar impurities. d. Elute the lipids with methanol or acetonitrile. e. Evaporate the eluate to dryness under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried extract in a small volume of the initial mobile phase. b. Inject the sample onto a C18 column. c. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). d. Perform mass spectrometric detection in negative ion mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound would need to be optimized, but would involve the precursor ion [M-H]⁻ and characteristic product ions. For this compound (C₂₀H₃₀O₄, MW 334.5), the precursor ion would be m/z 333.2. Product ions would be generated upon collision-induced dissociation.

-

Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of a this compound standard.

Neutrophil Chemotaxis Assay

This assay measures the effect of this compound on the migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

This compound

-

Chemoattractant (e.g., fMLP, LTB₄)

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-5 µm pore size)

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Cell staining dye (e.g., Calcein-AM)

Procedure:

-

Neutrophil Preparation: Isolate neutrophils from fresh human blood using density gradient centrifugation. Resuspend the cells in assay buffer.

-

Treatment: Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Chemotaxis Setup: a. Add the chemoattractant solution to the lower wells of the chemotaxis chamber. b. Place the polycarbonate membrane over the lower wells. c. Add the treated neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.

-

Quantification of Migration: a. Remove the non-migrated cells from the top of the membrane. b. Stain the migrated cells on the underside of the membrane with a suitable dye. c. Quantify the number of migrated cells by microscopy or by measuring fluorescence if a fluorescent dye was used.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

Conclusion

This compound stands as a critical, albeit transient, player in the complex network of lipid mediator signaling. Its position as a precursor to potent pro-resolving molecules underscores its importance in the regulation of inflammation and tissue homeostasis. While its inherent instability presents challenges to direct investigation, the methodologies and data presented in this guide provide a solid foundation for researchers to further explore its biological roles and therapeutic potential. Future research focusing on the identification of its direct cellular targets and a more detailed mapping of its metabolic network will undoubtedly open new avenues for drug discovery in the field of inflammatory diseases.

References

- 1. agilent.com [agilent.com]

- 2. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]

- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of 15(S)-Hydroperoxyeicosapentaenoic Acid (15(S)-HpEPE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) is a highly reactive and short-lived hydroperoxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA) by 15-lipoxygenase (15-LOX). While its instability has made it a challenging molecule to study directly, emerging evidence highlights its significant role as a key intermediate in the biosynthesis of potent anti-inflammatory mediators. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. Particular emphasis is placed on its conversion to the more stable and well-studied 15(S)-hydroxyeicosapentaenoic acid (15(S)-HETE) and its role as a precursor to specialized pro-resolving mediators (SPMs), including lipoxins.

Introduction

The resolution of inflammation is an active and highly regulated process crucial for maintaining tissue homeostasis. Dysregulation of this process can lead to chronic inflammatory diseases. Lipid mediators derived from polyunsaturated fatty acids (PUFAs) play a pivotal role in both the initiation and resolution of inflammation. While arachidonic acid (AA)-derived eicosanoids, such as prostaglandins and leukotrienes, are predominantly pro-inflammatory, metabolites of omega-3 fatty acids like EPA, including this compound, are increasingly recognized for their anti-inflammatory and pro-resolving functions.

This compound is rapidly converted in vivo to its corresponding hydroxyl derivative, 15(S)-HETE, by cellular peroxidases.[1] Due to this rapid conversion, much of the literature focuses on the biological activities of 15(S)-HETE. However, it is crucial to recognize that this compound is not merely a transient intermediate but possesses intrinsic biological activities and serves as a critical branching point in the synthesis of potent anti-inflammatory molecules.[2] This guide will dissect the available evidence to provide a clear understanding of the anti-inflammatory potential of this compound.

Biosynthesis and Metabolism of this compound

This compound is synthesized from EPA through the action of the enzyme 15-lipoxygenase (15-LOX). This enzyme introduces a hydroperoxy group at the 15th carbon position of the EPA molecule in a stereospecific manner.

Once formed, this compound can follow two primary metabolic routes with significant implications for inflammation:

-

Reduction to 15(S)-HETE: The vast majority of this compound is rapidly reduced to the more stable 15(S)-HETE by ubiquitous cellular glutathione peroxidases.[3] 15(S)-HETE itself exhibits a range of anti-inflammatory activities.

-

Conversion to Lipoxins: this compound can be further metabolized by 5-lipoxygenase (5-LOX) to generate lipoxins, a class of specialized pro-resolving mediators that actively promote the resolution of inflammation.[2][3] This transcellular biosynthesis often involves the transfer of an intermediate between different cell types.[2]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound and its downstream metabolites are multifaceted and involve the modulation of various cellular and signaling pathways.

Inhibition of Pro-Inflammatory Mediator Production

One of the key anti-inflammatory actions of the 15-LOX pathway is the inhibition of the biosynthesis of pro-inflammatory leukotrienes. This compound and 15(S)-HETE have been shown to inhibit 5-lipoxygenase, the key enzyme in leukotriene synthesis.[3] This inhibition leads to a reduction in the production of potent chemoattractants and vasoactive agents like leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Attenuation of Neutrophil Recruitment and Function

Neutrophils are key cellular players in the acute inflammatory response. Excessive neutrophil infiltration can lead to tissue damage. 15(S)-HETE, the stable metabolite of this compound, has been demonstrated to inhibit neutrophil migration across cytokine-activated endothelium.[4][5] This effect is mediated, at least in part, by attenuating neutrophil responsiveness to chemoattractants like LTB4.[4]

Promotion of Inflammation Resolution via Lipoxin Formation

As a precursor to lipoxins, this compound plays a crucial role in the active resolution of inflammation. Lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), exert potent anti-inflammatory and pro-resolving effects, including:

-

Inhibiting neutrophil chemotaxis, adhesion, and transmigration.

-

Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages.

-

Shifting the balance from pro-inflammatory to anti-inflammatory cytokine production.

The conversion of this compound to lipoxins represents a key "off-switch" for inflammation.[2]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

15-lipoxygenase products, including 15(S)-HETE, have been identified as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[6][7] PPARs are nuclear receptors that play a critical role in regulating inflammation and metabolism. Activation of PPARγ by 15(S)-HETE can lead to the transcriptional repression of pro-inflammatory genes, such as those encoding for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[6]

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data for the anti-inflammatory effects of this compound is limited due to its instability. However, studies on its more stable metabolite, 15(S)-HETE, and the precursor of this compound, provide valuable insights.

Table 1: In Vitro Anti-Inflammatory Activities of 15-LOX Products

| Compound | Assay | Target Cell/Enzyme | Effect | Concentration/IC50 | Reference |

| 15(S)-HETE | Proliferation Assay | PC3 Prostate Carcinoma Cells | Inhibition of proliferation | IC50 ≈ 30 µM | [6] |

| 15(S)-HETE | PPARγ Activation | PC3 Cells | >2-fold induction | 10 µM | [6] |

| 15(S)-HETE | Neutrophil Migration | Human Neutrophils | Inhibition of LTB4-induced migration | - | [4] |

| 15-HEPE-lysoPC | Plasma Leakage (in vivo) | Zymosan-induced peritonitis in mice | ED50 = 28.6 µg/kg (i.p.) | - | [3] |

| 15-HEPE-lysoPC | Leukocyte Infiltration (in vivo) | Zymosan-induced peritonitis in mice | Significant reduction | 50 µg/kg (i.p.) | [3] |

| 15-HEPE-lysoPC | LTC4 Formation (in vivo) | Zymosan-induced peritonitis in mice | Significant reduction | 50 µg/kg (i.p.) | [3] |

| 15-HEPE-lysoPC | LTB4 Formation (in vivo) | Zymosan-induced peritonitis in mice | Significant reduction | 50 µg/kg (i.p.) | [3] |

| 15-HEPE-lysoPC | 12-HETE Formation (in vivo) | Zymosan-induced peritonitis in mice | Dose-dependent inhibition | 15-150 µg/kg (i.p.) | [3] |

Table 2: Effects of this compound and 15(S)-HETE on Angiogenesis (as a related inflammatory process)

| Compound | Assay | Model | Effect | Concentration | Reference |

| This compound | Vessel Density | Chick Chorio-allantoic Membrane (CAM) | Decreased | - | [8] |

| This compound | E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Down-regulation (<35%) | - | [8] |

| This compound | VEGF Expression | HUVECs | Down-regulation (<90%) | - | [8] |

| This compound | CD31 Expression | HUVECs | Down-regulation (<50%) | - | [8] |

| 15(S)-HETE | Vessel Density | CAM | Increased | - | [8] |

| 15(S)-HETE | Sprouting | Rat Aortic Rings | Induced | - | [8] |

| 15(S)-HETE | CD31, E-selectin, VEGF Expression | HUVECs | Up-regulation | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

Zymosan-Induced Peritonitis in Mice

This in vivo model is widely used to study acute inflammation and the effects of anti-inflammatory agents.

-

Animals: Male ICR mice (or other suitable strain), 6-8 weeks old.

-

Induction of Peritonitis:

-

Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in sterile, pyrogen-free saline at a concentration of 1 mg/mL.

-

Administer this compound (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose (e.g., 10-100 µg/kg).

-

30 minutes after treatment, induce peritonitis by i.p. injection of Zymosan A (e.g., 10 mg/kg).

-

-

Assessment of Inflammatory Parameters:

-

Plasma Leakage:

-

At a specific time point post-zymosan injection (e.g., 30 minutes), administer Evans blue dye (e.g., 50 mg/kg) intravenously.

-

After a further 30 minutes, euthanize the animals and perform a peritoneal lavage with a known volume of saline.

-

Measure the absorbance of the lavage fluid at 620 nm to quantify the extravasated dye.

-

-

Leukocyte Infiltration:

-

At a desired time point (e.g., 4 hours post-zymosan), euthanize the animals and perform a peritoneal lavage.

-

Count the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with a suitable stain (e.g., Diff-Quik).

-

-

Cytokine and Eicosanoid Analysis:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and eicosanoids (e.g., LTB4, PGE2) using specific ELISA kits or LC-MS/MS.

-

-

In Vitro Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque).

-

Chemotaxis Assay (Boyden Chamber):

-

Use a multi-well chemotaxis chamber with a porous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

-

Place a solution of a chemoattractant (e.g., LTB4 or fMLP) in the lower wells.

-

Pre-incubate the isolated neutrophils with this compound or vehicle control for a specified time.

-

Add the pre-treated neutrophils to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for migration (e.g., 60-90 minutes).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

Macrophage Polarization Assay

This assay evaluates the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

-

Macrophage Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing in the presence of M-CSF for 5-7 days.

-

Alternatively, use a murine macrophage cell line such as RAW 264.7.

-

-

Polarization:

-

Treat the differentiated macrophages with this compound or vehicle control.

-

Induce M1 polarization by stimulating with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

Induce M2 polarization by stimulating with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

-

Analysis of Polarization Markers:

-

Gene Expression: After 24 hours of stimulation, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1).

-

Protein Expression: Analyze the culture supernatants for the secretion of M1 cytokines (TNF-α, IL-6) and M2 cytokines (IL-10) using ELISA.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.

-

Signaling Pathways

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of peroxisome proliferator-activated receptor (PPAR)-gamma by 15S-hydroxyeicosatrienoic acid parallels growth suppression of androgen-dependent prostatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Lipid Hydroperoxide: A Technical Guide to 15(S)-HpEPE's Role in Ferroptosis and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), a reactive lipid intermediate generated by the enzyme 15-lipoxygenase (15-LOX), stands at a critical juncture of cell fate decisions. Emerging evidence delineates its divergent roles in two distinct forms of programmed cell death: ferroptosis and apoptosis. In ferroptosis, this compound is a key precursor to potent death-inducing signals, while in apoptosis, it can act as an upstream initiator of the caspase cascade. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's involvement in these two pathways, supported by quantitative data, detailed experimental protocols, and visual signaling and workflow diagrams to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Dual Nature of this compound

Lipid hydroperoxides, long considered mere markers of oxidative stress, are now recognized as critical signaling molecules. This compound, derived from the oxygenation of eicosapentaenoic acid (EPA), exemplifies this functional duality. Its role in cellular demise is context-dependent, directing the cell towards either the iron-dependent, necrotic-like pathway of ferroptosis or the highly regulated, caspase-mediated process of apoptosis. Understanding the factors that dictate this switch is paramount for the development of targeted therapeutics for a range of pathologies, from neurodegenerative diseases to cancer.

The Role of this compound in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This compound is a central player in the execution of this pathway.

The 15-LOX/PEBP1 Complex: A Catalyst for Ferroptotic Death

The catalytic activity of 15-lipoxygenase is significantly altered upon binding to Phosphatidylethanolamine Binding Protein 1 (PEBP1). This complex exhibits a profound shift in substrate specificity, favoring the peroxidation of phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and eicosapentaenoic acid (EPA), to generate hydroperoxy-phosphatidylethanolamines (HpETE-PE)[1][2]. These lipid hydroperoxides are potent ferroptotic death signals[3][4].

Downstream Effectors: ACSL4 and GPX4

The generation of these death signals is further regulated by two key enzymes:

-

Acyl-CoA Synthetase Long-chain family member 4 (ACSL4): This enzyme is crucial for esterifying PUFAs into phospholipids, thereby enriching cellular membranes with substrates for 15-LOX and subsequent peroxidation, sensitizing the cell to ferroptosis.

-

Glutathione Peroxidase 4 (GPX4): As the primary enzyme responsible for reducing lipid hydroperoxides to their non-toxic alcohol counterparts, GPX4 is the master regulator of ferroptosis. Inhibition or depletion of GPX4 leads to the accumulation of lipid peroxides, including those derived from this compound, and subsequent ferroptotic cell death.

Signaling Pathway

The Role of this compound in Apoptosis

In contrast to the iron-dependent mechanism of ferroptosis, apoptosis is a caspase-driven process. This compound has been shown to induce apoptosis in various cell types, acting as an upstream signaling molecule that initiates the apoptotic cascade.

Induction of the Extrinsic Apoptotic Pathway

Studies have demonstrated that this compound can trigger the extrinsic, or death receptor-mediated, pathway of apoptosis. In some cancer cell lines, exposure to this compound leads to the upregulation of Fas ligand (FasL) and the Fas-associated death domain (FADD), leading to the activation of caspase-8.

Activation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis can also be initiated by this compound. This involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. Evidence suggests that this compound can modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization[2][5].

Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of this compound and related molecules.

Table 1: Induction of Apoptosis by 15-Lipoxygenase Metabolites

| Compound | Cell Line | IC50 (µM) | Time (hours) | Reference |

| This compound | K-562 | 10 | 3 | [6] |

| 15(S)-HETE | K-562 | 40 | 6 | [6] |

Table 2: Production of 15-HpETE-PE by 15-LOX2/PEBP1 Complex

| Condition | 15-HpETE-PE Production (Relative Units) | Ferrostatin-1 (10 nM) Inhibition | Reference |

| 15-LOX2 alone | ~1.0 | No significant inhibition | [7] |

| 15-LOX2 + PEBP1 | ~2.0 | ~50% reduction | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the differential effects of this compound.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound in biological samples.

Protocol:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable solvent (e.g., methanol) containing an internal standard (e.g., 15(S)-HETE-d8).

-

Perform solid-phase extraction (SPE) to enrich for eicosanoids.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Utilize a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).

-

Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Assessment of Ferroptosis: Lipid Peroxidation Assay

Objective: To measure the extent of lipid peroxidation, a hallmark of ferroptosis.

Protocol (using C11-BODIPY 581/591):

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or other ferroptosis inducers/inhibitors.

-

-

Staining:

-

Incubate the cells with C11-BODIPY 581/591 dye (final concentration ~2.5 µM) for 30 minutes at 37°C.

-

-

Analysis:

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry. The oxidized form of the dye will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

-

Alternatively, visualize the cells using fluorescence microscopy.

-

Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound or other apoptosis inducers/inhibitors.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Caspase-3 Activity Assay

Objective: To measure the activity of the key executioner caspase in apoptosis.

Protocol (Colorimetric Assay):

-

Cell Lysis:

-

Lyse the treated cells to release cellular contents.

-

-

Assay:

-

Add the cell lysate to a microplate well containing a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate at 37°C to allow the enzyme to cleave the substrate, releasing a colored product (pNA).

-

-

Measurement:

-

Measure the absorbance of the cleaved product at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

-

Experimental Workflow

The following diagram outlines a logical workflow for investigating the differential effects of this compound on ferroptosis and apoptosis.

Conclusion

This compound is a multifaceted lipid hydroperoxide that can steer a cell towards either ferroptosis or apoptosis. Its role in ferroptosis is intricately linked to the enzymatic activity of the 15-LOX/PEBP1 complex and the subsequent generation of lipid peroxidation signals, a process held in check by GPX4. Conversely, in apoptosis, this compound can act as an initiator, triggering both extrinsic and intrinsic caspase-dependent pathways. The choice between these two fates is likely determined by a complex interplay of factors including the cellular redox state, the availability of iron, the expression levels of key enzymes such as GPX4 and caspases, and the specific cellular context. Further elucidation of these regulatory nodes will be critical for harnessing the therapeutic potential of modulating these cell death pathways. This guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the precise mechanisms governing the divergent roles of this critical lipid mediator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

The Core Enzymatic Reaction: Synthesis of 15(S)-HpEPE

An In-Depth Technical Guide to the Enzymatic Conversion to 15(S)-HpEPE

This guide provides a comprehensive overview of the enzymatic synthesis of 15(S)-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (this compound), a critical intermediate in lipid signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document details the core enzymatic reaction, presents quantitative data, outlines experimental protocols, and visualizes the associated signaling cascades.

The primary mechanism for the production of this compound is the dioxygenation of eicosapentaenoic acid (EPA; 20:5n-3). This reaction is catalyzed by arachidonate 15-lipoxygenase (ALOX15), a non-heme iron-containing enzyme.[1] The human 15-lipoxygenase-1 (15-LOX-1) isoform stereo-specifically introduces molecular oxygen at the carbon-15 position of EPA, leading to the formation of this compound.[2][3][4] This hydroperoxy fatty acid is a key precursor to a range of bioactive lipid mediators.

The reaction involves the abstraction of a hydrogen atom from a bisallylic methylene group on the fatty acid substrate, followed by the insertion of molecular oxygen.[5] this compound is relatively unstable and is often rapidly reduced in biological systems to its more stable corresponding hydroxy derivative, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE).

Figure 1: Enzymatic conversion of EPA to this compound by 15-LOX-1.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the 15-lipoxygenase-catalyzed conversion. Data are compiled from various studies and may vary based on specific experimental conditions (e.g., enzyme source, purity, assay conditions).

| Parameter | Value / Description | Source(s) |

| Enzyme | 15-Lipoxygenase-1 (15-LOX-1, ALOX15) | [5][6] |

| Substrate | Eicosapentaenoic Acid (EPA, 20:5n-3) | [1] |

| Product | 15(S)-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid | [1][7] |

| Cofactor | Non-heme iron | [5] |

| Optimal pH | Typically around pH 7.4 for physiological relevance | [8][9] |

| Substrate Preference | Human 15-LOX-1 often shows a preference for linoleic acid over arachidonic acid; EPA is also a recognized substrate. | [6] |

| Detection Wavelength | The conjugated diene structure of the hydroperoxide product absorbs light at ~234-236 nm. | [1][10] |

Experimental Protocol: 15-Lipoxygenase Activity Assay

This protocol outlines a common method for measuring 15-LOX activity by monitoring the formation of the hydroperoxide product spectrophotometrically. This assay can be adapted for inhibitor screening.

A. Materials and Reagents

-

Enzyme: Purified recombinant 15-lipoxygenase (e.g., from soybean or human source).

-

Assay Buffer: 0.1 M Tris-HCl or Borate buffer, pH 7.4.[8][9][10]

-

Substrate Solution: Eicosapentaenoic acid (EPA) dissolved in ethanol, then diluted in assay buffer to the desired final concentration (e.g., 100-250 µM).[10]

-

Enzyme Solution: 15-LOX enzyme diluted in cold assay buffer to the desired activity level (e.g., 200-400 U/mL). Keep on ice.[10]

-

Instrumentation: UV-Vis spectrophotometer or 96-well plate reader capable of measuring absorbance at ~235 nm.

B. Assay Procedure

-

Preparation: Set the spectrophotometer to read absorbance at 234-236 nm at a controlled temperature (e.g., 25°C).

-

Blank Measurement: Prepare a blank cuvette or well containing the assay buffer and substrate solution to zero the instrument.[10]

-

Reaction Mixture: In a separate cuvette or well, pipette the enzyme solution and assay buffer. For inhibitor studies, pre-incubate the enzyme with the test compound for a set time (e.g., 5 minutes) before adding the substrate.[10][11]

-

Initiate Reaction: Add the substrate solution to the cuvette containing the enzyme to start the reaction. Mix quickly and gently.

-

Data Acquisition: Immediately begin recording the absorbance at 235 nm over a defined period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).[10]

-

Analysis: Calculate the rate of reaction by determining the initial linear slope of the absorbance versus time plot (ΔA/min). The formation of this compound can be quantified using the Beer-Lambert law, with the molar extinction coefficient for the conjugated diene.

Figure 2: Workflow for a 15-lipoxygenase spectrophotometric assay.

Signaling Pathways and Biological Roles

This compound is a precursor to 15(S)-HEPE, which is a potent signaling molecule, particularly in the context of angiogenesis (the formation of new blood vessels).[12][13][14] 15(S)-HEPE has been shown to activate several pro-angiogenic signaling cascades in endothelial cells.

A. PI3K-Akt-mTOR Signaling Pathway

15(S)-HEPE stimulates angiogenesis by activating the Phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR signaling pathway.[12][14] This activation leads to endothelial cell migration and tube formation, which are critical steps in angiogenesis.[12] The pathway involves the phosphorylation and subsequent activation of Akt and the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[14]

Figure 3: 15(S)-HEPE-induced PI3K-Akt-mTOR signaling pathway.

B. Src-Rac1-JNK1-ATF-2 Signaling Axis

Further research has elucidated a parallel pathway where 15(S)-HEPE induces angiogenesis through a Src-Rac1-MEK1-JNK1 signaling axis.[13] In this cascade, 15(S)-HEPE activates the tyrosine kinase Src, leading to the stimulation of the small GTPase Rac1. This subsequently activates JNK1, which in turn phosphorylates and activates the Activating Transcription Factor-2 (ATF-2), a transcription factor that promotes the expression of pro-angiogenic genes.[13]

Figure 4: 15(S)-HEPE-induced Src-Rac1-JNK1-ATF-2 signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALOX15 - Wikipedia [en.wikipedia.org]

- 7. 15S-HpEPE | C20H30O4 | CID 5283196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. abcam.com [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of 15(S)-HpEPE in vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroperoxyeicosapentaenoic acid, or 15(S)-HpEPE, is a bioactive lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by the enzyme 15-lipoxygenase (15-LOX). As a hydroperoxy fatty acid, this compound is a relatively unstable intermediate that is rapidly converted in vivo to its more stable hydroxyl derivative, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE). While much of the physiological significance of the 15-LOX pathway has been attributed to the downstream metabolites like 15(S)-HEPE, emerging evidence suggests that this compound possesses distinct biological activities of its own. This technical guide provides a comprehensive overview of the current understanding of the in vivo physiological relevance of this compound, with a focus on its biosynthesis, metabolism, and functional roles, particularly in angiogenesis and inflammation.

Biosynthesis and Metabolism of this compound

The primary route of this compound synthesis in vivo is through the action of 15-lipoxygenase (15-LOX) on eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. This enzymatic reaction introduces a hydroperoxy group at the 15th carbon position of EPA in an S-stereospecific manner.

Once formed, this compound has a short half-life in vivo and is rapidly metabolized through several pathways:

-

Reduction to 15(S)-HEPE: The most prominent metabolic fate of this compound is its reduction to 15(S)-HEPE by cellular peroxidases, such as glutathione peroxidases. This conversion is often considered a detoxification step, as hydroperoxy fatty acids can contribute to oxidative stress.

-

Further Enzymatic Conversion: this compound can serve as a substrate for other enzymes, leading to the formation of a variety of other bioactive lipid mediators.

Physiological Roles of this compound in vivo

The in vivo functions of this compound are still an active area of research, and its effects are often intertwined with those of its more stable metabolite, 15(S)-HEPE. However, studies directly comparing the two have revealed distinct and sometimes opposing activities.

Angiogenesis

One of the most well-documented and distinct roles of this compound is its effect on angiogenesis, the formation of new blood vessels. In stark contrast to its downstream metabolite, 15(S)-HEPE, which is pro-angiogenic, this compound has been shown to be a potent inhibitor of angiogenesis.[1]

In vivo and ex vivo studies have demonstrated that this compound can decrease vessel density and inhibit the sprouting of new blood vessels.[1] This anti-angiogenic effect is associated with the downregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and the cell adhesion molecule CD31.[1]

Inflammation

The role of this compound in inflammation is complex and appears to be context-dependent. As a product of the 15-LOX pathway, it is generated in inflammatory settings. While its rapid conversion to the generally anti-inflammatory 15(S)-HEPE suggests a role in the resolution of inflammation, this compound itself may have distinct pro- or anti-inflammatory properties. Due to its unstable nature, direct in vivo studies on its inflammatory effects are challenging.

Quantitative Data

Direct quantitative in vivo data for this compound is limited in the scientific literature. Most studies focus on the more stable 15(S)-HEPE. The table below summarizes the contrasting qualitative and semi-quantitative effects of this compound and 15(S)-HEPE observed in various experimental models.

| Parameter | This compound | 15(S)-HEPE | Reference(s) |

| Angiogenesis | |||

| Vessel Density in Chick CAM | Decreased | Increased | [1] |

| Sprouting in Rat Aortic Rings | No Sprouting | Induced Sprouting | [1] |

| VEGF Expression in HUVECs | Down-regulated (>90% reduction) | Up-regulated | [1] |

| CD31 Expression in HUVECs | Down-regulated (>50% reduction) | Up-regulated | [1] |

| E-selectin Expression in HUVECs | Down-regulated (>35% reduction) | Up-regulated | [1] |

CAM: Chorio-allantoic membrane; HUVECs: Human umbilical vein endothelial cells; VEGF: Vascular Endothelial Growth Factor.

Experimental Protocols

General Protocol for In Vivo Administration of this compound in a Murine Model

Caution: this compound is a lipid hydroperoxide and is prone to degradation. It should be handled with care, protected from light and oxygen, and stored at low temperatures (-80°C) in an inert solvent. All buffers and solutions for injection should be deoxygenated.

1. Animal Model:

-

C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Preparation of this compound for Injection:

-

This compound is typically stored in an organic solvent like ethanol.

-

Immediately before use, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the this compound in a vehicle suitable for in vivo administration, such as sterile phosphate-buffered saline (PBS) containing a low concentration of ethanol (e.g., <1%) to aid solubility. The final concentration should be prepared based on the desired dose.

3. Administration:

-

Intraperitoneal (i.p.) Injection: This is a common route for systemic administration.

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right quadrant of the abdomen.

-

Insert a 27-30 gauge needle at a 10-20 degree angle.

-

Administer the desired volume (typically 100-200 µL).

-

4. Experimental Readouts:

-

Depending on the study's objective, various endpoints can be assessed at specific time points after administration.

-

For angiogenesis studies: Matrigel plug assay, where Matrigel mixed with or without this compound is implanted subcutaneously, and neovascularization is assessed after a set period.

-

For inflammation studies: Induction of an inflammatory response (e.g., with zymosan or LPS) followed by administration of this compound. Readouts can include leukocyte infiltration into the peritoneal cavity, measurement of inflammatory cytokines in peritoneal lavage fluid or plasma, and assessment of vascular permeability.

5. Sample Collection and Analysis:

-

At the end of the experiment, euthanize the animals and collect tissues or biological fluids of interest (e.g., blood, peritoneal lavage, Matrigel plugs).

-

For lipid analysis, samples should be immediately processed or snap-frozen in liquid nitrogen and stored at -80°C.

-

Extraction of lipids is typically performed using a liquid-liquid extraction method (e.g., Folch or Bligh-Dyer).

-

Quantification of this compound and its metabolites is achieved using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways

The signaling pathways specifically activated by this compound are not as well-defined as those for 15(S)-HEPE. The anti-angiogenic effects of this compound are likely mediated through signaling cascades that lead to the downregulation of pro-angiogenic factors. However, the precise receptors and intracellular signaling molecules that are directly engaged by this compound remain to be fully elucidated. It is plausible that some of its effects are mediated through the generation of reactive oxygen species (ROS) due to the presence of the hydroperoxy group, which could then influence various signaling pathways.

In contrast, the pro-angiogenic signaling of 15(S)-HEPE is better understood and involves the activation of pathways such as PI3K/Akt/mTOR, leading to increased expression of VEGF.

Conclusion and Future Directions

This compound is a biologically active lipid mediator with distinct physiological roles that are independent of its more stable metabolite, 15(S)-HEPE. Its potent anti-angiogenic properties, in direct opposition to the pro-angiogenic effects of 15(S)-HEPE, highlight the complexity of the 15-lipoxygenase pathway and suggest a fine-tuned regulatory system for blood vessel formation.

The inherent instability of this compound presents a significant challenge for in vivo research, which has contributed to the limited availability of quantitative data and detailed mechanistic studies. Future research should focus on:

-

Developing more stable analogs or delivery systems for this compound to facilitate more robust in vivo investigations.

-

Utilizing advanced lipidomic techniques to accurately measure the in vivo concentrations of this compound in various tissues under different physiological and pathological conditions.

-

Elucidating the specific receptors and signaling pathways that are directly activated by this compound to better understand its unique biological activities.

A deeper understanding of the in vivo physiological relevance of this compound could open new avenues for the development of therapeutic strategies targeting angiogenesis and inflammation-related diseases.

References

Methodological & Application

Application Note: Quantification of 15(S)-HpEPE in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) in human plasma. This compound is a critical lipid hydroperoxide intermediate in the biosynthesis of specialized pro-resolving mediators and other bioactive lipids. Accurate quantification of this analyte is essential for understanding its role in inflammatory and other physiological processes. The described method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for the quantification of this compound in a complex biological matrix like plasma.

Introduction

This compound is a primary metabolite of eicosapentaenoic acid (EPA) generated via the 15-lipoxygenase pathway.[1] It serves as a precursor to a variety of potent bioactive lipid mediators, including 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE) and the E-series resolvins, which are involved in the resolution of inflammation. Given its role as a key signaling molecule, the accurate quantification of this compound in biological samples such as plasma is of significant interest to researchers in inflammation, cardiovascular disease, and drug development.

This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this unstable lipid hydroperoxide.

Signaling Pathway of this compound Derivative, 15(S)-HETE

This compound is readily reduced in vivo to its more stable hydroxyl derivative, 15(S)-HETE. 15(S)-HETE has been shown to exert its biological effects through various signaling pathways. One of the key pathways involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade, which is crucial in processes such as angiogenesis.

Caption: 15(S)-HETE signaling through the PI3K/Akt/mTOR pathway.

Experimental Workflow

The overall workflow for the quantification of this compound from plasma is depicted below. It involves sample collection, addition of an internal standard, liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.

Caption: Workflow for this compound quantification in plasma.

Experimental Protocols

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

This compound-d8 (deuterated internal standard) (Cayman Chemical or equivalent)

-

HPLC-grade methanol, acetonitrile, water, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Human plasma (sourced ethically)

Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d8 in methanol).

-

Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 6-8) with another 1 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: Agilent 1290 Infinity II LC System or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-20 min: Re-equilibrate at 20% B

-

Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent)

-

Ionization Source: Electrospray Ionization (ESI), negative mode

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer: 35 psi

-

Capillary Voltage: 3500 V

MRM Transitions

The following MRM transitions are proposed for the quantification of this compound and its deuterated internal standard. Note: These are theoretical values based on the molecular weight and common fragmentation patterns of similar lipids. It is highly recommended to optimize these parameters on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 333.2 | 315.2 (Loss of H₂O) | 50 | 15 |

| This compound | 333.2 | 167.1 (Cleavage of the carbon chain) | 50 | 25 |

| This compound-d8 | 341.2 | 323.2 (Loss of H₂O) | 50 | 15 |

Quantitative Data

The following table summarizes the expected performance characteristics of the method. The quantitative data is based on a validated method for the structurally similar compound 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) and should be considered as representative.[2] Actual performance characteristics for this compound should be determined during method validation.

| Parameter | Expected Value |

| Linear Range | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is sensitive, specific, and suitable for the analysis of this important lipid mediator in a research setting. The detailed experimental procedures and workflow diagrams provide a clear guide for implementation in the laboratory. Adherence to the described sample preparation and analytical conditions will enable researchers to obtain reliable and reproducible data for their studies on the role of this compound in health and disease.

References

Application Notes and Protocol for Solid-Phase Extraction of 15(S)-HpEPE from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction